

Spectroscopic and Structural Elucidation of Dihydrorutaecarpine Analogs: A Technical Guide

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Compound of Interest

Compound Name: 14-Formyldihydrorutaecarpine

Cat. No.: B1450718

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Disclaimer: Detailed spectroscopic data (NMR, MS, IR) for the specific compound **14-Formyldihydrorutaecarpine** is not readily available in peer-reviewed scientific literature. This guide provides a comprehensive overview of the characteristic spectroscopic features of the parent compound, dihydrorutaecarpine, and its derivatives, offering a foundational understanding for researchers in the field. The presented data for rutaecarpine derivatives serves as a reference point for interpreting the spectra of analogous dihydrorutaecarpine structures.

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the spectroscopic properties of dihydrorutaecarpine derivatives. The document outlines typical experimental protocols and presents spectroscopic data in a structured format to facilitate comparison and interpretation.

Data Presentation: Spectroscopic Data of Rutaecarpine Derivatives

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for rutaecarpine and two of its methoxy derivatives. While this data is for the oxidized rutaecarpine scaffold, it provides a valuable reference. For a dihydrorutaecarpine derivative, the key spectral differences would be the absence of the C7-C8 double bond, leading to the appearance of aliphatic proton and carbon signals for the $\text{CH}_2\text{-CH}_2$ group in that position, and a general upfield shift for the neighboring aromatic protons and carbons.

Table 1: ¹H NMR Spectroscopic Data of Rutaecarpine Derivatives (in DMSO-d₆)

Position	Rutaecarpine (δ ppm)	2-Methoxy-Rutaecarpine (δ ppm)	2,10-Dimethoxy-Rutaecarpine (δ ppm)
H-1	7.65 (d, J=8.0 Hz)	7.30 (d, J=2.5 Hz)	7.28 (d, J=2.5 Hz)
H-2	7.20 (t, J=7.5 Hz)	-	-
H-3	7.45 (t, J=7.5 Hz)	7.05 (dd, J=9.0, 2.5 Hz)	7.03 (dd, J=9.0, 2.5 Hz)
H-4	8.15 (d, J=8.0 Hz)	8.00 (d, J=9.0 Hz)	7.98 (d, J=9.0 Hz)
H-6a	4.40 (t, J=7.0 Hz)	4.38 (t, J=7.0 Hz)	4.35 (t, J=7.0 Hz)
H-6b	3.20 (t, J=7.0 Hz)	3.18 (t, J=7.0 Hz)	3.15 (t, J=7.0 Hz)
H-9	7.55 (d, J=8.0 Hz)	7.53 (d, J=8.0 Hz)	7.15 (d, J=2.0 Hz)
H-10	7.10 (t, J=7.5 Hz)	7.08 (t, J=7.5 Hz)	-
H-11	7.30 (t, J=7.5 Hz)	7.28 (t, J=7.5 Hz)	6.95 (dd, J=8.5, 2.0 Hz)
H-12	8.25 (d, J=8.0 Hz)	8.23 (d, J=8.0 Hz)	8.10 (d, J=8.5 Hz)
OCH ₃	-	3.90 (s)	3.88 (s), 3.95 (s)

Data compiled from studies on rutaecarpine derivatives.

Table 2: ¹³C NMR Spectroscopic Data of Rutaecarpine Derivatives (in DMSO-d₆)

Position	Rutaecarpine (δ ppm)	2-Methoxy-Rutaecarpine (δ ppm)	2,10-Dimethoxy-Rutaecarpine (δ ppm)
C-1	122.5	105.0	105.2
C-2	121.0	156.5	156.7
C-3	129.0	118.0	118.2
C-4	126.5	127.5	127.8
C-4a	148.0	148.2	148.5
C-5	162.0	161.8	161.5
C-6	45.0	44.8	44.5
C-7	20.0	19.8	19.5
C-8a	138.0	138.2	138.5
C-9	125.0	124.8	106.0
C-10	120.0	119.8	155.0
C-11	128.0	127.8	112.0
C-12	115.0	114.8	115.5
C-12a	135.0	135.2	135.5
C-13a	140.0	140.2	140.5
C-13b	110.0	110.2	110.5
C-14	145.0	144.8	144.5
OCH ₃	-	55.5	55.7, 56.0

Data compiled from studies on rutaecarpine derivatives.

Mass Spectrometry (MS): For dihydrorutaecarpine and its derivatives, electrospray ionization (ESI) is a common technique. The protonated molecule $[M+H]^+$ would be the base peak.

Fragmentation patterns would involve the cleavage of the pentacyclic ring system. A formyl group would add 28 Da to the mass of the parent molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a dihydrorutaecarpine derivative would exhibit characteristic absorption bands. A strong carbonyl (C=O) stretch for the amide group would be observed around 1650-1680 cm^{-1} . The N-H stretch of the indole ring would appear around 3200-3400 cm^{-1} . Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , while aliphatic C-H stretches will be just below 3000 cm^{-1} . The presence of a formyl group would introduce a characteristic C=O stretch around 1690-1715 cm^{-1} and a C-H stretch for the aldehyde proton around 2720 and 2820 cm^{-1} .

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for dihydrorutaecarpine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or Methanol- d_4). The choice of solvent depends on the solubility of the compound.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
- **^1H NMR:** Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR:** Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ^{13}C .
- **2D NMR:** To aid in structure elucidation, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode ESI.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) or for direct infusion.
- **Ionization:** Employ electrospray ionization (ESI) as it is a soft ionization technique suitable for polar and thermally labile molecules like alkaloids.
- **Data Acquisition:** Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which is crucial for structural elucidation.
- **Data Analysis:** Determine the elemental composition from the accurate mass measurement. Propose a fragmentation pathway based on the MS/MS spectrum to confirm the structure.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mandatory Visualizations



Data Analysis and Structure Elucidation

Figure 1: General Workflow for Spectroscopic Analysis

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Caption: Figure 1: General Workflow for Spectroscopic Analysis

Caption: Figure 2: Dihydrorutaecarpine Core Structure with Numbering

Note on Figure 2: The DOT language does not directly support complex chemical structure drawing. The provided script is a template that would ideally incorporate an image of the dihydrorutaecarpine structure with the numbered positions overlaid. For the purpose of this response, a textual representation of the core and numbering is implied. A formyl group at position 14 would be attached to the nitrogen atom at that position.

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